molecular formula C22H48N12O2 B14101985 Per977;per-977;per 977

Per977;per-977;per 977

Cat. No.: B14101985
M. Wt: 512.7 g/mol
InChI Key: HRDUUSCYRPOMSO-UHFFFAOYSA-N
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Description

Pentanamide, N,N’-(1,4-piperazinediyldi-3,1-propanediyl)bis[2-amino-5-[(aminoiminomethyl)amino]-, (2S,2’S)- is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a piperazine ring and multiple amide groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanamide, N,N’-(1,4-piperazinediyldi-3,1-propanediyl)bis[2-amino-5-[(aminoiminomethyl)amino]-, (2S,2’S)- typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the amide groups through condensation reactions. Common reagents used in these reactions include acyl chlorides and amines, with reaction conditions often requiring controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, with stringent quality control measures in place to ensure consistency. Solvent extraction and crystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Pentanamide, N,N’-(1,4-piperazinediyldi-3,1-propanediyl)bis[2-amino-5-[(aminoiminomethyl)amino]-, (2S,2’S)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of simpler amines.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles like hydroxide ions or halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as hydroxide ions, halides, often in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Pentanamide, N,N’-(1,4-piperazinediyldi-3,1-propanediyl)bis[2-amino-5-[(aminoiminomethyl)amino]-, (2S,2’S)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and amide groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to the inhibition of enzyme function or the activation of signaling pathways, depending on the context.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(3-aminopropyl)piperazine: Similar structure but lacks the amide groups.

    N,N’-Bis(2-aminoethyl)piperazine: Contains ethyl groups instead of propyl groups.

    N,N’-Bis(2-hydroxyethyl)piperazine: Hydroxyethyl groups replace the amino groups.

Uniqueness

Pentanamide, N,N’-(1,4-piperazinediyldi-3,1-propanediyl)bis[2-amino-5-[(aminoiminomethyl)amino]-, (2S,2’S)- is unique due to its combination of piperazine and multiple amide groups, which confer specific chemical properties and biological activities not found in the similar compounds listed above.

This detailed article provides a comprehensive overview of Pentanamide, N,N’-(1,4-piperazinediyldi-3,1-propanediyl)bis[2-amino-5-[(aminoiminomethyl)amino]-, (2S,2’S)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H48N12O2

Molecular Weight

512.7 g/mol

IUPAC Name

2-amino-N-[3-[4-[3-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propyl]piperazin-1-yl]propyl]-5-(diaminomethylideneamino)pentanamide

InChI

InChI=1S/C22H48N12O2/c23-17(5-1-7-31-21(25)26)19(35)29-9-3-11-33-13-15-34(16-14-33)12-4-10-30-20(36)18(24)6-2-8-32-22(27)28/h17-18H,1-16,23-24H2,(H,29,35)(H,30,36)(H4,25,26,31)(H4,27,28,32)

InChI Key

HRDUUSCYRPOMSO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCNC(=O)C(CCCN=C(N)N)N)CCCNC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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